

Compound Identification and Physicochemical Properties

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Compound of Interest

Compound Name: 2-Fluorobenzyl methyl sulfide

CAS No.: 155853-27-3

Cat. No.: B2962562

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Accurate identification is the foundation of all chemical research. The primary identifiers and key physicochemical properties for **2-Fluorobenzyl methyl sulfide** are summarized below.

Table 1: Core Compound Identification

Identifier	Value
CAS Registry Number	155853-27-3 [1]
IUPAC Name	1-(Fluoromethyl)-2-(methylthiomethyl)benzene
Synonyms	(2-Fluorobenzyl)(methyl)sulfane [1]
Molecular Formula	C ₈ H ₉ FS [1]
Molecular Weight	156.22 g/mol [1]

| SMILES | CSCC1=C(F)C=CC=C1[\[1\]](#) |

Table 2: Physicochemical and Computed Properties

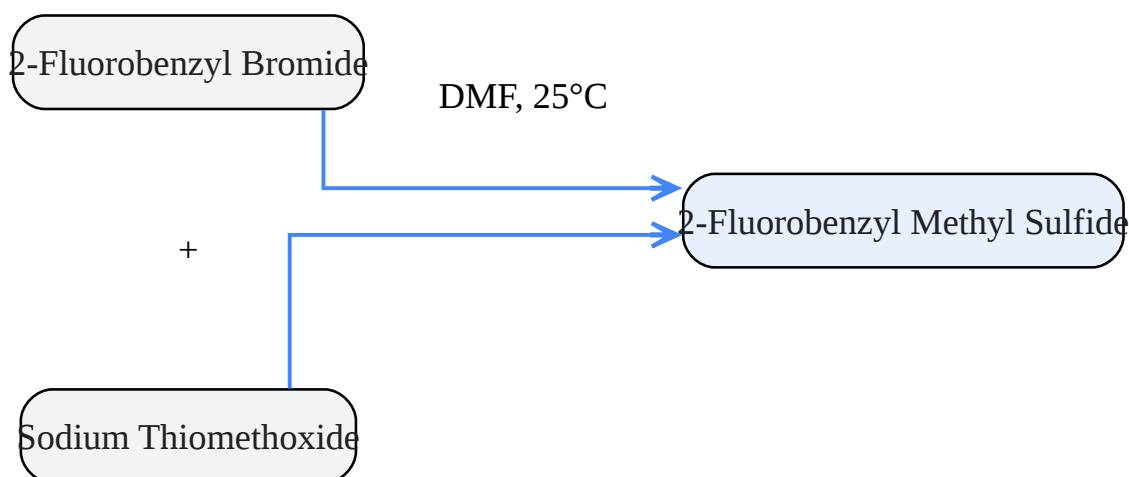
Property	Value
Purity (Commercial)	≥98% ^[1]
Topological Polar Surface Area (TPSA)	0 Å ² ^[1]
LogP (Computed)	2.6887 ^[1]
Hydrogen Bond Acceptors	1 ^[1]
Hydrogen Bond Donors	0 ^[1]
Rotatable Bonds	2 ^[1]

| Storage Conditions | 2-8°C, Sealed in a dry environment^[1] |

Synthesis and Purification

The synthesis of **2-Fluorobenzyl methyl sulfide** is most effectively achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This method is reliable and utilizes readily available starting materials.

Principle: The core of this synthesis is an S_N2 reaction where a potent sulfur nucleophile, the thiomethoxide anion (CH₃S⁻), displaces a halide from an electrophilic benzylic carbon. The starting material of choice is typically 2-fluorobenzyl bromide or chloride due to the excellent leaving group ability of the halides. 2-fluorobenzyl bromide is often preferred for its higher reactivity.^[4] The reaction is performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which effectively solvates the counter-ion (e.g., Na⁺) of the nucleophile without interfering with its reactivity.



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Caption: Synthetic pathway for **2-Fluorobenzyl Methyl Sulfide**.

Detailed Experimental Protocol:

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium thiomethoxide (1.1 equivalents).
- Solvation: Add anhydrous dimethylformamide (DMF) via syringe and stir the resulting suspension under a nitrogen atmosphere at room temperature (25°C).
 - Expert Insight: The use of an inert atmosphere is critical as sodium thiomethoxide is susceptible to oxidation. Anhydrous solvent prevents quenching of the potent nucleophile.
- Addition of Electrophile: Dissolve 2-fluorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension over 15-20 minutes.
 - Expert Insight: A slow, dropwise addition helps to control any potential exotherm and minimizes the formation of side products.
- Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-

fluorobenzyl bromide) is consumed.

- **Work-up:** Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
- **Washing:** Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield **2-fluorobenzyl methyl sulfide** as a pure liquid.

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of mass spectrometry and spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a robust characterization can be predicted based on its structure and data from analogous compounds.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to provide clear fragmentation patterns that confirm the molecular structure.

- **Expert Insight:** The most significant fragmentation pathway for benzyl sulfides is the cleavage of the benzylic carbon-sulfur bond.^[5] This leads to the formation of a highly stabilized benzyl cation, which in this case rearranges to the fluorotropylium ion. This fragment is often the base peak in the spectrum.

Table 3: Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion	Interpretation
156	[C₈H₉FS]⁺	Molecular Ion (M⁺)
109	[C ₇ H ₆ F] ⁺	Base Peak. Loss of •SCH ₃ radical, forming the stable 2-fluorotropylium cation.

| 61 | [CH₃SCH₂]⁺ | Fragment from cleavage at the benzyl C-C bond. |

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups present in the molecule.^[6]

Table 4: Predicted Infrared Absorption Frequencies

Frequency (cm ⁻¹)	Vibration Type	Intensity
3100-3010	C-H Stretch (Aromatic)	Medium
2960-2850	C-H Stretch (Aliphatic: -CH ₂ -, -CH ₃)	Medium
1590, 1490, 1450	C=C Stretch (Aromatic Ring)	Medium-Strong
~1230	C-F Stretch (Aromatic)	Strong
~760	C-H Bend (Aromatic, ortho-disubstituted)	Strong

| 700-600 | C-S Stretch | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 5: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30-7.10	m	3H	Ar-H
~7.05	m	1H	Ar-H
~3.75	s	2H	-CH ₂ -S-

| ~2.05 | s | 3H | S-CH₃ |

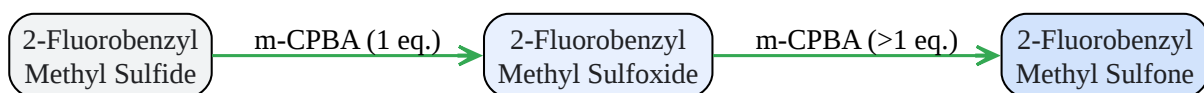
Table 6: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~161 (d, ¹ JCF \approx 245 Hz)	Ar-C-F
~131-128	Ar-CH
~124 (d, ³ JCF \approx 3.5 Hz)	Ar-CH
~123 (d, ² JCF \approx 15 Hz)	Ar-C-CH ₂
~115 (d, ² JCF \approx 22 Hz)	Ar-CH
~34	-CH ₂ -S-

| ~16 | S-CH₃ |

Reactivity and Potential Applications

Chemical Reactivity: The thioether moiety is the primary site of reactivity in **2-fluorobenzyl methyl sulfide**. It can be readily oxidized to the corresponding sulfoxide and, with a stronger oxidizing agent or excess reagent, to the sulfone. This transformation is significant as sulfoxides and sulfones have different electronic and steric properties, expanding the compound's utility as a synthetic intermediate.



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Caption: Oxidation pathway of **2-Fluorobenzyl Methyl Sulfide**.

Applications in Research and Development: While specific applications for **2-fluorobenzyl methyl sulfide** are not extensively documented, its structural motifs are highly relevant in modern drug discovery.

- **Medicinal Chemistry Building Block:** The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and binding affinity.[2] This compound serves as a readily available source of the 2-fluorobenzyl group for incorporation into more complex target molecules.
- **Precursor for Bioactive Molecules:** Organosulfur compounds exhibit a wide range of biological activities.[2] Derivatives of this molecule, such as the corresponding sulfoxides or more elaborate structures, could be investigated for various therapeutic targets. For instance, related fluorobenzyl-cysteinate conjugates have been explored for their neuroprotective effects in ischemic stroke models.[7]
- **Probes for Chemical Biology:** The thioether can be used as a handle in the design of chemical probes to study biological systems.[8]

Safety and Handling

No specific safety data sheet (SDS) is available for **2-fluorobenzyl methyl sulfide**. Therefore, a conservative approach to handling should be adopted based on data from its precursors and analogous compounds.

- **General Precautions:** Handle in accordance with good industrial hygiene and safety practices.[9] Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
- **Personal Protective Equipment (PPE):** Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][11]
- **Engineering Controls:** All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily

accessible.

- Precursor Hazards: The common precursor, 2-fluorobenzyl bromide, is corrosive and causes severe skin burns and eye damage. Extreme caution should be exercised when handling it.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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